6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethylphenyl group at the 3rd position on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine is the Vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Mode of Action
It is known to interact with its target, vegfr2 . The interaction between the compound and VEGFR2 may result in changes in the receptor’s activity, potentially inhibiting the formation of new blood vessels.
Biochemical Analysis
Biochemical Properties
6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with ubiquitin-specific protease 7 (USP7), integrating well into its hydrophobic pocket . The interaction with USP7 suggests that this compound may influence protein degradation pathways, which are crucial for maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . It influences cell function by inhibiting cell proliferation, which is a critical aspect of its potential use as an antitumor agent. Additionally, this compound affects cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to USP7 suggests a mechanism involving enzyme inhibition, which can lead to altered protein degradation and changes in gene expression . This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, maintaining its antiproliferative activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research indicates that while low to moderate doses exhibit significant antiproliferative activity, higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyrimidine and 3-(trifluoromethyl)aniline.
Nucleophilic Substitution: The 6-chloropyrimidine undergoes nucleophilic substitution with 3-(trifluoromethyl)aniline in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 100-120°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: It is explored for its fungicidal and herbicidal properties, making it a candidate for developing new agricultural chemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Material Science: It is also studied for its potential use in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine: Characterized by the presence of a chloro group and a trifluoromethylphenyl group.
6-Chloro-N-(3-(difluoromethyl)phenyl)pyrimidin-4-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
6-Chloro-N-(3-(methyl)phenyl)pyrimidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-5-10(17-6-16-9)18-8-3-1-2-7(4-8)11(13,14)15/h1-6H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQVXSLCVWMYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC(=NC=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872510-82-2 | |
Record name | 6-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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